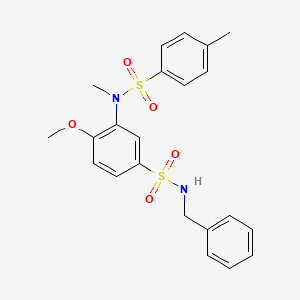

N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions needed for these reactions.Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and spectral data.Aplicaciones Científicas De Investigación

Antitumor Applications

- Compounds from sulfonamide-focused libraries, including ones similar to N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide, have shown promising results in antitumor screens. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have advanced to clinical trials. These compounds have mechanisms such as disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. Additionally, high-density oligonucleotide microarray analysis has been used to study these sulfonamides, shedding light on essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Therapeutic Applications for Alzheimer’s Disease

- A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme associated with Alzheimer's disease. Notably, one of the compounds showed significant inhibitory activity, comparable to that of Neostigmine methylsulfate, a standard treatment. This discovery suggests the potential of these sulfonamides as novel therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and disposal.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.

Please note that the availability of this information can vary depending on the compound and how extensively it has been studied. For a specific compound like “N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.

Propiedades

IUPAC Name |

N-benzyl-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-17-9-11-19(12-10-17)31(27,28)24(2)21-15-20(13-14-22(21)29-3)30(25,26)23-16-18-7-5-4-6-8-18/h4-15,23H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULBQXLQEBOMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

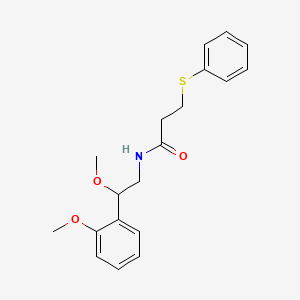

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)

![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)

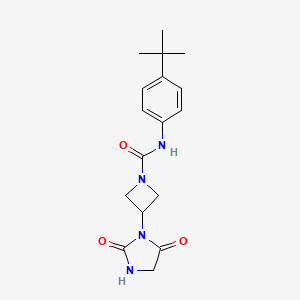

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2631339.png)

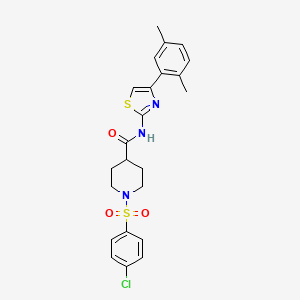

![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2631346.png)